molecular formula C6H8ClN3O B2833833 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 1574551-12-4

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B2833833
CAS No.: 1574551-12-4
M. Wt: 173.6
InChI Key: VIOLBUKKWDITIR-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic substitution: Substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-methyl-1H-pyrazol-5-yl)acetamide
  • 2-chloro-N-(3-methyl-1H-pyrazol-5-yl)acetamide
  • 2-chloro-N-(1-phenyl-1H-pyrazol-4-yl)acetamide

Uniqueness

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the chlorine atom and the methyl group at specific positions can affect the compound’s ability to interact with biological targets and undergo chemical transformations .

Properties

IUPAC Name

2-chloro-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-4-2-5(10-9-4)8-6(11)3-7/h2H,3H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOLBUKKWDITIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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